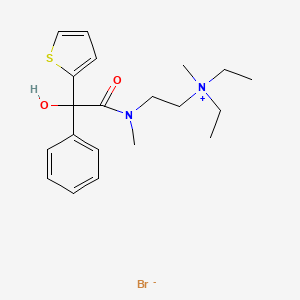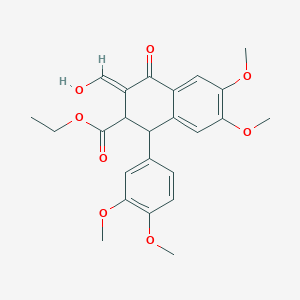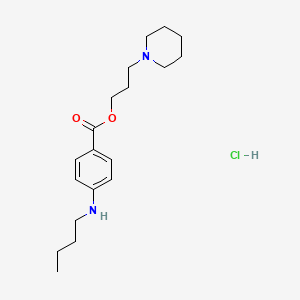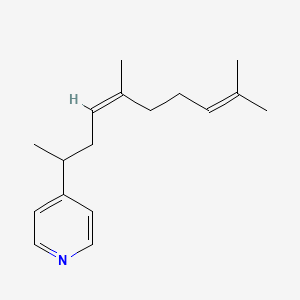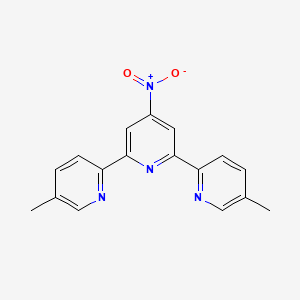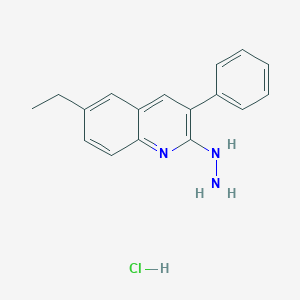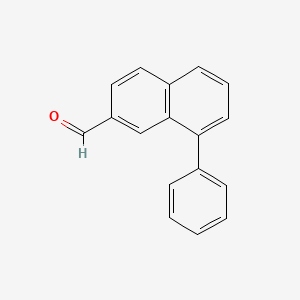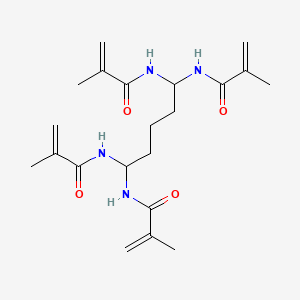![molecular formula C7H12O7 B13750785 (3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one CAS No. 52085-70-8](/img/structure/B13750785.png)
(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one is a complex organic compound characterized by multiple hydroxyl groups and a unique stereochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective oxidation and reduction steps to achieve the desired stereochemistry. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct configuration of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yield and purity. These methods are preferred due to their efficiency and environmentally friendly nature. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which (3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R,5R,6R)-3,4,5-trihydroxyoxan-2-one: Lacks the dihydroxyethyl group, resulting in different reactivity and applications.
(3S,4R,5R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one: The stereochemistry of the dihydroxyethyl group is different, affecting its biological activity and interactions.
Uniqueness
The unique combination of hydroxyl groups and specific stereochemistry of (3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one distinguishes it from similar compounds
Propiedades
Número CAS |
52085-70-8 |
|---|---|
Fórmula molecular |
C7H12O7 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3-,4-,5+,6-/m1/s1 |
Clave InChI |
SUNCWTXGGFSVJR-DGPNFKTASA-N |
SMILES isomérico |
C([C@H]([C@@H]1[C@@H]([C@H]([C@@H](C(=O)O1)O)O)O)O)O |
SMILES canónico |
C(C(C1C(C(C(C(=O)O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


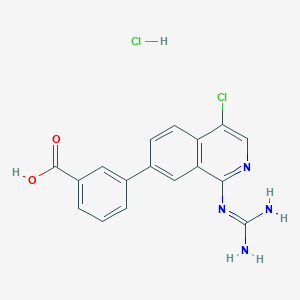
![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
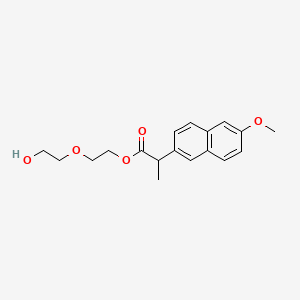
![2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide](/img/structure/B13750727.png)
